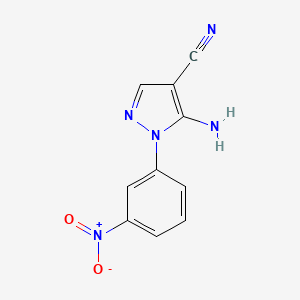

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile

Vue d'ensemble

Description

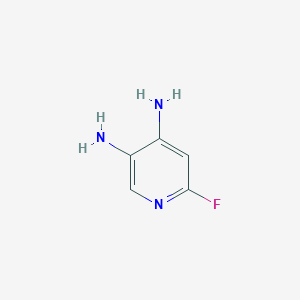

“5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . This compound is likely to be a derivative of imidazole, another five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and are used in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide was achieved from 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of other pyrazole derivatives. Pyrazole is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrazole derivatives are known to undergo a variety of chemical reactions. For example, acylation of the amino group of oxadiazoles with some acid chlorides yielded acylated compounds .

Applications De Recherche Scientifique

Antiviral Applications

- Synthesis for Antiviral Evaluation : A study by Shamroukh et al. (2007) discusses the use of a related compound, 6‐Amino‐3‐methyl‐4‐(4‐nitrophenyl)‐2,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile, as a precursor for novel pyrazolopyranopyrimidine derivatives. Some of these derivatives were tested for antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Structural Analysis and Synthesis

- Molecular Structure Analysis : Al‐Azmi and Shalaby (2018) conducted a study on a structurally similar compound, (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. They described a green, fast, and straightforward synthesis procedure and confirmed its structure through various spectroscopic studies (Al‐Azmi & Shalaby, 2018).

Antimicrobial Applications

- Schiff Bases and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a compound related to 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile, which displayed significant in vitro antimicrobial activity (Puthran et al., 2019).

Crystallography and Molecular Conformations

- X-ray Studies for Molecular Conformations : Sharma et al. (2015) conducted X-ray studies on carbonitrile compounds with structures related to the chemical . They analyzed the crystal structures and noted significant deviations from planarity in the pyran rings, contributing to a better understanding of such molecules (Sharma et al., 2015).

Synthesis of Novel Compounds for Biological Applications

- Synthesis of Bioactive Heterocycles : A study by El-ziaty et al. (2018) utilized a derivative of this compound as a building block for synthesizing various heterocycles with potential biological applications. These derivatives showed promising antimicrobial properties (El-ziaty et al., 2018).

Electronic Properties and Interaction Studies

- Electronic Properties and Fullerene Interaction : A 2022 study explored the electronic properties of a fluoropyrazolecarbonitrile derivative and its interaction with fullerene molecules, highlighting the potential for new applications in material science (2022 Study).

Green Chemistry and Microwave-Assisted Synthesis

- Microwave-Assisted Synthesis for Pharmacological Activities : Karati et al. (2022) developed a sustainable microwave-assisted scheme for synthesizing novel Schiff base compounds with potential pharmacological activities, demonstrating a green chemistry approach (Karati et al., 2022).

Mécanisme D'action

Target of Action

It’s known that pyrazole derivatives have shown a wide range of pharmacological properties, including anticonvulsant, antioxidant, antibacterial, fungicides, antiviral, anti-inflammatory, antidepressant, anti-tubercular, anticancer, and antipyretic .

Mode of Action

It’s known that the nitrogen-containing heterocyclic compounds like pyrazoles play a crucial role in drug design . They interact with their targets, leading to changes that can result in various therapeutic effects.

Biochemical Pathways

It’s known that nitrogen-containing heterocyclic compounds play a significant role in various biological processes .

Result of Action

It’s known that pyrazole derivatives have shown a wide range of pharmacological properties , indicating that they can have various molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

5-Amino-1-(3-nitrophenyl)-1h-pyrazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrazonoyl halides and thiadiazole derivatives . The interactions between this compound and these enzymes are primarily characterized by the formation of covalent bonds, which can lead to enzyme inhibition or activation. Additionally, this compound has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the growth of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus, by interfering with their metabolic processes . Furthermore, this compound has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through covalent and non-covalent interactions . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . This modulation can result in changes in cellular metabolism and function, ultimately leading to the observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, resulting in a decrease in its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in the context of antimicrobial and anticancer activities .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. These studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased efficacy in terms of antimicrobial and anticancer activities . At very high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For instance, it can inhibit the activity of certain hydrolases and oxidoreductases, leading to changes in the levels of specific metabolites . These interactions highlight the potential of this compound as a modulator of metabolic pathways and its relevance in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and activity. This compound is known to interact with various transporters and binding proteins, which facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Additionally, post-translational modifications and targeting signals can influence the localization of this compound, directing it to specific cellular compartments . These localization patterns are important for understanding the molecular mechanisms underlying the compound’s biochemical and cellular effects.

Propriétés

IUPAC Name |

5-amino-1-(3-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-2-1-3-9(4-8)15(16)17/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGBQLWPFNYZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495909 | |

| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65973-70-8 | |

| Record name | 5-Amino-1-(3-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)